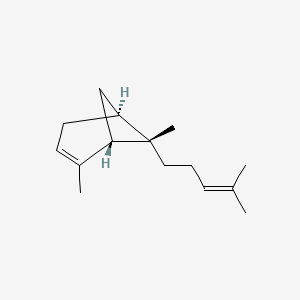

1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (1-OATBG) is a derivative of the naturally occurring sugar D-glucose. It is a highly versatile molecule with a wide range of applications in scientific research. It serves as a pivotal link in the intricate synthesis of cutting-edge medication based on carbohydrates . Positioned with utmost precision, its acetyl group and benzyl protection groups make it an exceptional resource for generating antiviral agents, potent anti-inflammatory drugs, and promising therapies for diabetes and cancer .

Synthesis Analysis

Protected carbohydrate hemiacetals like 1-OATBG may be converted into glycosyl donors or used as donors directly . Alternatively, they may be used as substrates for nucleophilic addition reactions . The galactose hemiacetal IV may be prepared from galactose via a glycoside or a thioglycoside to protect the anomeric position during the introduction of benzyl ethers . A short route has been described to multigram quantities of 2,3,4,6-tetra-O-benzyl-d-galactopyranose IV and also the gluco hemiacetal V starting from lactose .Molecular Structure Analysis

The molecular formula of 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose is C36H38O7 . The molecular weight is 582.68 . The IUPAC name is [科学的研究の応用

Glycosylation Processes : This compound has been used in glycosylation processes. Koto et al. (1981) utilized it in a one-stage β-glucosylation process to synthesize complex carbohydrates (Koto, Inada, Yoshida, Toyama, & Zen, 1981).

Synthesis of Sugar Derivatives : It has been employed in the synthesis of various sugar derivatives. For instance, Defaye et al. (1984) used it in the synthesis of 1-thiosucrose and its anomers (Defaye, Driguez, Poncet, Chambert, & Petit-Glatron, 1984).

Formation of Sugar-Based Esters : The compound is instrumental in the formation of sugar-based esters. Endo and Araki (1997) demonstrated its transformation into 1-O-(methylthio)thiocarbonyl derivatives using phase transfer catalysis methods (Endo & Araki, 1997).

Chemical Synthesis Reactions : It has been used in various chemical synthesis reactions, such as the synthesis of α-D-Glucopyranosyl and α-D-Galactopyranosyl Cyanides, as investigated by García López et al. (1987) (García López, Heras, & Félix, 1987).

Preparation of Glucopyranosyl Esters : Valenteković and Keglević (1980) used this compound in the synthesis of α- and β-D-glucopyranosyl esters of tripeptides, highlighting its role in peptide chemistry (Valenteković & Keglević, 1980).

特性

IUPAC Name |

[(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33-,34+,35-,36?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFLBSFJOGQSRA-KXCACMGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O,3-O,4-O,6-O-Tetrabenzyl-D-glucopyranose acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)